molecular formula C11H12BrF2NO2 B14135617 Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

Cat. No.: B14135617
M. Wt: 308.12 g/mol
InChI Key: YMNAGAXQMMRBJI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes an amino group, a bromo group, and a difluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps. One common route starts with the preparation of 2-amino-3-bromo-5-methylbenzoic acid . This intermediate can then be reacted with ethyl difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound .

Scientific Research Applications

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and difluoroacetate groups can participate in various types of chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromo-5-methylbenzoic acid: Shares the amino and bromo groups but lacks the difluoroacetate ester.

    2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.

    2-Amino-3-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group

Uniqueness

Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate ester, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12BrF2NO2

Molecular Weight

308.12 g/mol

IUPAC Name

ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H12BrF2NO2/c1-3-17-10(16)11(13,14)7-4-6(2)5-8(12)9(7)15/h4-5H,3,15H2,1-2H3

InChI Key

YMNAGAXQMMRBJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC(=C1)C)Br)N)(F)F

Origin of Product

United States

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